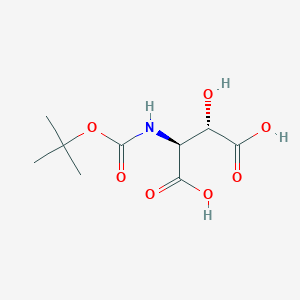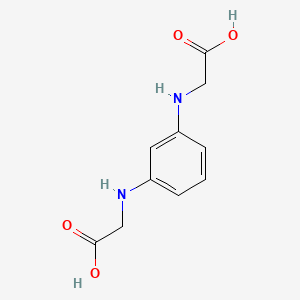
m-Phenylendiglycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Phenylendiglycin is an organic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and properties, which make it a valuable compound for research and application.
Méthodes De Préparation
The synthesis of m-Phenylendiglycin involves several steps and specific reaction conditions. One common method includes the nitration of benzoic acid followed by reduction to obtain the desired compound . Industrial production methods often involve large-scale chemical reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
m-Phenylendiglycin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of m-dinitrobenzene to m-phenylenediamine is a well-studied reaction in the pharmaceutical and fine chemicals industries .
Applications De Recherche Scientifique
m-Phenylendiglycin has a wide range of applications in scientific research. It is used in the synthesis of bioactive natural products and conducting polymers . Its unique properties make it valuable in the production of plastics, adhesives, and coatings, where it acts as an antioxidant, ultraviolet absorber, and flame retardant . Additionally, it has potential biological activities, including anti-tumor and anti-inflammatory effects .
Mécanisme D'action
The mechanism of action of m-Phenylendiglycin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
m-Phenylendiglycin can be compared with other similar compounds such as m-phenylenediamine and m-aryloxy phenols. These compounds share some structural similarities but differ in their specific properties and applications . For example, m-phenylenediamine is commonly used in the production of polymers and dyes, while m-aryloxy phenols are used as antioxidants and flame retardants .
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and wide range of applications make it a valuable subject for further study and exploration.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-[3-(carboxymethylamino)anilino]acetic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-2-1-3-8(4-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
BBKYXHDUYXDDMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NCC(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


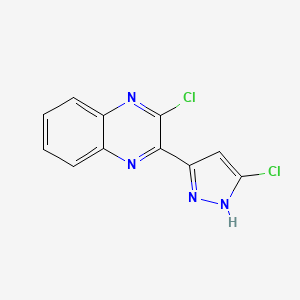
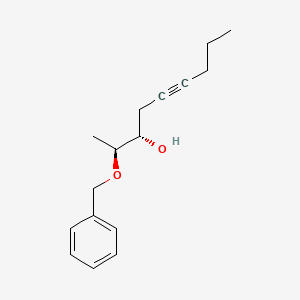
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

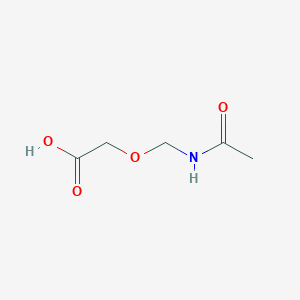

![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)

![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
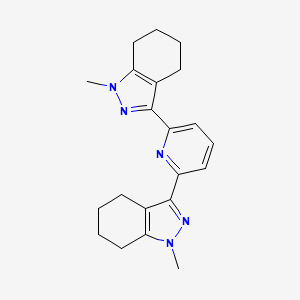
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
